In Vivo Antitumor Efficacy Ranking: SPDB-DM4 Outperforms All Comparator Linker Designs
In a systematic head-to-head comparison of disulfide-linked antibody-maytansinoid conjugates with varying steric hindrance, huC242-SPDB-DM4 (two methyl groups on maytansinoid side, zero on linker side) achieved the highest in vivo antitumor efficacy ranking among all tested conjugates [1]. The panel included conjugates with zero, one, or two methyl groups on the linker side and zero, one, or two methyl groups on the maytansinoid side [1]. The SPDB-DM4 design was specifically identified as providing intermediate disulfide bond stability, which correlated with optimal in vivo performance [1].
| Evidence Dimension | In vivo antitumor efficacy ranking |
|---|---|
| Target Compound Data | huC242-SPDB-DM4: Best efficacy (ranked #1 among all conjugates tested) |
| Comparator Or Baseline | huC242-SMCC-DM1 (non-cleavable thioether): Marginal activity in vivo; other disulfide conjugates with different methyl group placement: inferior efficacy ranking |
| Quantified Difference | SPDB-DM4 ranked as most efficacious; SMCC-DM1 showed only marginal activity despite comparable in vitro potency |
| Conditions | Two human colon cancer xenograft models (HT-29 and COLO 205) in SCID mice; single intravenous dose |
Why This Matters
Procurement decisions for ADC linker-payload combinations must prioritize in vivo efficacy rankings over in vitro IC50 values, as in vitro potency does not predict in vivo performance in this class.
- [1] Kellogg BA, Garrett L, Kovtun Y, et al. Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry. 2011;22(4):717-727. View Source
